molecular formula C9H7B B1268595 Benzene, 1-(bromoethynyl)-4-methyl- CAS No. 33491-05-3

Benzene, 1-(bromoethynyl)-4-methyl-

Cat. No.: B1268595
CAS No.: 33491-05-3
M. Wt: 195.06 g/mol
InChI Key: XINBRILTVYGCQV-UHFFFAOYSA-N
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Description

Benzene, 1-(bromoethynyl)-4-methyl- is an organic compound with the molecular formula C9H7Br. It is a derivative of benzene, where a bromoethynyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromoethynyl)-4-methyl- can be achieved through several methods. One common method involves the bromination of phenylacetylene. The reaction typically involves the addition of bromine to phenylacetylene in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ice and water to control the temperature and prevent side reactions. The product is then purified through distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(bromoethynyl)-4-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The triple bond in the bromoethynyl group can undergo addition reactions with electrophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Electrophilic Addition: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzene derivatives.

    Addition Reactions: Formation of dihaloalkanes or other addition products.

    Oxidation and Reduction Reactions: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.

Scientific Research Applications

Benzene, 1-(bromoethynyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(bromoethynyl)-4-methyl- involves its interaction with various molecular targets. The bromoethynyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles, leading to the formation of substituted products .

Comparison with Similar Compounds

    Benzene, 1-bromo-4-methyl-: Similar structure but lacks the ethynyl group.

    Benzene, 1-(bromoethynyl)-: Similar structure but lacks the methyl group.

    Benzene, 1-(chloroethynyl)-4-methyl-: Similar structure but with a chloroethynyl group instead of a bromoethynyl group.

Uniqueness: Benzene, 1-(bromoethynyl)-4-methyl- is unique due to the presence of both the bromoethynyl and methyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

1-(2-bromoethynyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINBRILTVYGCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348730
Record name benzene, 1-(bromoethynyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33491-05-3
Record name benzene, 1-(bromoethynyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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